molecular formula C16H20N2O B7625613 4-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide

4-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide

Cat. No.: B7625613
M. Wt: 256.34 g/mol
InChI Key: BRDBWCYZLSXAMH-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a cyclohexyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Alternatively, the reaction can be carried out at elevated temperatures, such as 70°C, to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include solvent-free reactions or the use of continuous flow reactors to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the cyano and amide groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary amines .

Scientific Research Applications

4-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as a biochemical probe. In medicine, it is being investigated for its potential therapeutic properties, including its role as an enzyme inhibitor. Additionally, in the industrial sector, this compound is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group in the compound can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide include other cyanoacetamide derivatives such as 2-cyano-N-(4-nitrophenyl)acetamide and N-cyanoacetyl-N-methylbenzamide .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-cyano-N-methyl-N-(4-methylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-3-9-15(10-4-12)18(2)16(19)14-7-5-13(11-17)6-8-14/h5-8,12,15H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDBWCYZLSXAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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